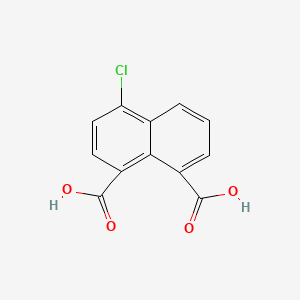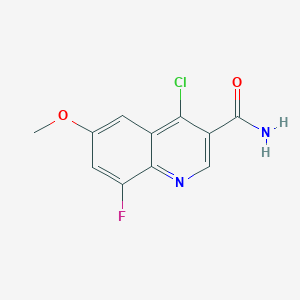![molecular formula C14H16O4 B15066291 2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol CAS No. 89012-04-4](/img/structure/B15066291.png)
2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol is an organic compound that features a naphthalene ring substituted with hydroxyethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol typically involves the reaction of naphthol with ethylene oxide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene glycol to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
科学的研究の応用
2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol involves its interaction with specific molecular targets. The hydroxyethoxy groups can form hydrogen bonds with various biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions, further affecting the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
- 2-[3-(2-Hydroxy-ethoxy)-phenyl]-ethanol
- 2-[3-(2-Hydroxy-ethoxy)-benzyl]-ethanol
- 2-[3-(2-Hydroxy-ethoxy)-aniline]-ethanol
Uniqueness
2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with phenyl or benzyl groups. The naphthalene ring enhances the compound’s stability and potential for π-π interactions, making it more suitable for certain applications in chemistry and biology.
特性
CAS番号 |
89012-04-4 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
2-[3-(2-hydroxyethoxy)naphthalen-2-yl]oxyethanol |
InChI |
InChI=1S/C14H16O4/c15-5-7-17-13-9-11-3-1-2-4-12(11)10-14(13)18-8-6-16/h1-4,9-10,15-16H,5-8H2 |
InChIキー |
AEZSLBJLMMKVRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)OCCO)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


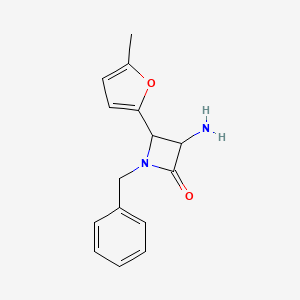
![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
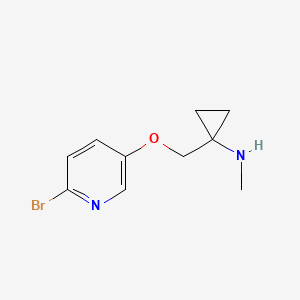
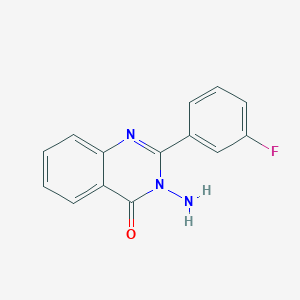
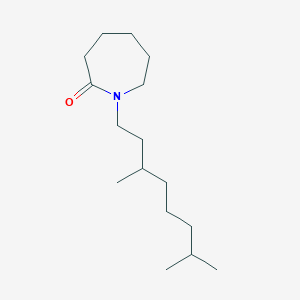
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)
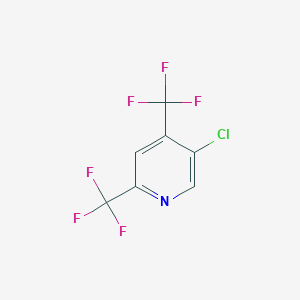
![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
